molecular formula C23H20Cl3N3O3S B12003772 4-(3-(Trichloro-1-(naphthalen-YL-AC-amino)-ET)-thioureido)-benzoic acid ME ester

4-(3-(Trichloro-1-(naphthalen-YL-AC-amino)-ET)-thioureido)-benzoic acid ME ester

Cat. No.: B12003772
M. Wt: 524.8 g/mol
InChI Key: CZHXUMMIQCROOK-UHFFFAOYSA-N
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Description

    4-(3-(Trichloro-1-(naphthalen-YL-AC-amino)-ET)-thioureido)-benzoic acid ME ester: is a complex organic compound with a unique structure.

  • It contains a naphthalene ring, a thioureido group, and a benzoic acid moiety.
  • The “ME ester” likely refers to a methyl ester functional group attached to the benzoic acid portion.
  • This compound may have applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound, exploring its potential as a building block for other molecules.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA) and potential bioactivity.

      Medicine: Assessing its pharmacological properties, such as antimicrobial or anticancer effects.

      Industry: Exploring applications in materials science, catalysis, or organic synthesis.

  • Mechanism of Action

    • The exact mechanism would depend on the specific biological context.
    • If this compound interacts with proteins, it could bind to active sites or modulate enzymatic activity.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C23H20Cl3N3O3S

    Molecular Weight

    524.8 g/mol

    IUPAC Name

    methyl 4-[[2,2,2-trichloro-1-[(2-naphthalen-1-ylacetyl)amino]ethyl]carbamothioylamino]benzoate

    InChI

    InChI=1S/C23H20Cl3N3O3S/c1-32-20(31)15-9-11-17(12-10-15)27-22(33)29-21(23(24,25)26)28-19(30)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12,21H,13H2,1H3,(H,28,30)(H2,27,29,33)

    InChI Key

    CZHXUMMIQCROOK-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32

    Origin of Product

    United States

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